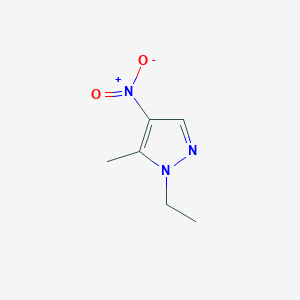

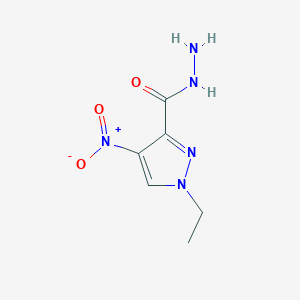

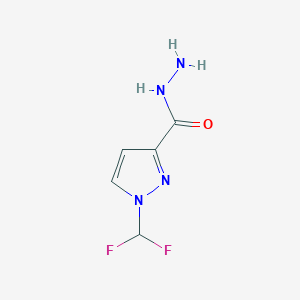

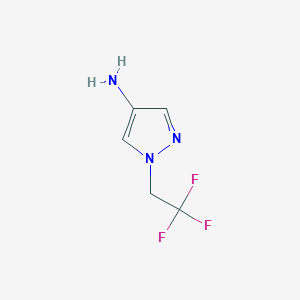

1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions within the ring. They are often synthesized for their potential use as therapeutic agents and for their interesting chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One efficient approach is the catalyst-free one-pot tandem reaction, which involves the 1,3-dipolar cycloaddition of ethyl diazoacetate and nitroalkenes, followed by elimination and intramolecular proton transfer to yield multisubstituted pyrazoles with satisfactory yields . Another method utilizes ultrasound irradiation to perform cyclocondensation reactions, significantly reducing reaction times and achieving high regioselectivity and yields . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, including those similar to "this compound."

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using various spectroscopic techniques and crystallographic data. For instance, the compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been characterized by IR, NMR, and X-ray diffraction methods, with its molecular geometry and vibrational frequencies supported by density functional theory (DFT) calculations . Similarly, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate's 3D molecular structure was confirmed using single-crystal X-ray diffraction studies . These analyses are crucial for understanding the chemical behavior and potential interactions of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, involves a three-component one-pot condensation reaction, demonstrating the reactivity of pyrazole esters . Additionally, the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents involves condensation reactions with different substrates, showcasing the versatility of pyrazoles in forming diverse chemical structures with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure, hydrogen bonding, and π-π stacking interactions play a significant role in the stability of these compounds . Theoretical calculations, such as DFT studies, provide insights into the electronic structure, frontier molecular orbitals, and molecular electrostatic potential, which are important for predicting the reactivity and interaction of pyrazoles with biological targets . Additionally, the antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods, indicating their potential as therapeutic agents .

Scientific Research Applications

Eco-Friendly Synthesis and Antiproliferative Efficacy

Research has focused on the eco-friendly synthesis of new series of compounds, including pyrazole derivatives, through one-pot synthesis methods. These methods emphasize green chemistry principles, such as using solvent-free conditions at room temperature, to synthesize compounds with potential antiproliferative efficacy against human hepatic cancer cell lines (Rashdan et al., 2018).

Cyclotransformation and Mechanistic Insights

Investigations into the interactions of nitropyridine derivatives with hydrazine hydrate have led to the formation of pyrazole and carbodihydrazide compounds. This research provides valuable mechanistic insights into the cyclotransformation processes of nitropyridines under hydrazinolysis, contributing to the understanding of chemical reactivity and synthesis pathways (Smolyar & Yutilov, 2008).

Synthesis and Characterization of Derivatives

The synthesis and characterization of pyrazole hydrazones derivatives have been explored, demonstrating the versatility of pyrazole carbohydrazide as a precursor for various aryl-substituted compounds. This work lays the foundation for further exploration of these derivatives in different biological and chemical applications (Jie-han, 2008).

Anti-HSV-1 and Cytotoxic Activities

Research into the synthesis of pyrazole- and isoxazole-based heterocycles from carbohydrazide precursors has identified compounds with significant anti-HSV-1 (Herpes simplex virus type 1) activity and cytotoxic potential against various cell lines. This highlights the therapeutic application possibilities of pyrazole carbohydrazide derivatives (Dawood et al., 2011).

Corrosion Protection and Adsorption Studies

Studies have also explored the application of pyrazole carbohydrazide derivatives in corrosion protection. These investigations focus on the adsorption behavior and protective efficacy of these compounds on metal surfaces, demonstrating the potential for applications in materials science and engineering to enhance the durability of metals (Paul, Yadav, & Obot, 2020).

Future Directions

The future directions for research on “1-ethyl-4-nitro-1H-pyrazole-3-carbohydrazide” could include detailed studies on its synthesis, chemical reactions, mechanism of action, and potential applications. Given the wide range of applications of pyrazole derivatives in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry , this compound could also be explored in these areas.

properties

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5O3/c1-2-10-3-4(11(13)14)5(9-10)6(12)8-7/h3H,2,7H2,1H3,(H,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIARCRRZCGUNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)NN)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701205599 |

Source

|

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001755-77-6 |

Source

|

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001755-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701205599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)